molecular formula C23H23ClN4O4S B2680588 ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate CAS No. 422273-35-6

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

Cat. No.: B2680588
CAS No.: 422273-35-6
M. Wt: 486.97
InChI Key: LKISTNZRBOMCLH-UHFFFAOYSA-N
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Description

Ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a quinazoline core fused with a piperazine-carboxylate moiety. The quinazoline ring is substituted at position 3 with a 2-chlorobenzyl group, at position 4 with an oxo group, and at position 2 with a sulfanylidene (thiocarbonyl) group. The piperazine ring is functionalized with an ethyl carboxylate group at position 1. This compound is structurally complex, combining aromatic, heterocyclic, and sulfur-containing functionalities .

Key structural features:

  • Quinazoline core: A bicyclic system with nitrogen atoms at positions 1 and 2.
  • 2-Chlorobenzyl substituent: Introduces lipophilicity and steric bulk.
  • Piperazine-carboxylate moiety: Improves solubility and serves as a pharmacophore in drug design.

Properties

CAS No.

422273-35-6

Molecular Formula

C23H23ClN4O4S

Molecular Weight

486.97

IUPAC Name

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33)

InChI Key

LKISTNZRBOMCLH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H24ClN3O3S\text{C}_{24}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight453.99 g/mol
LogP5.2131
Polar Surface Area51.902 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Studies have shown that modifications in the quinazoline structure can enhance cytotoxicity against different cancer cell lines, potentially through inhibition of specific kinases involved in cancer progression .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial effects against various bacterial strains, suggesting a potential application in treating infections .
  • Anti-inflammatory Effects : Research indicates that certain piperazine-containing compounds can exhibit anti-inflammatory properties, which may be relevant in the treatment of inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases or proteases, which play crucial roles in cell signaling and proliferation.
  • Interference with DNA Synthesis : Similar compounds have been shown to interfere with DNA replication or repair mechanisms, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study explored the anticancer effects of quinazoline derivatives on human cancer cell lines, demonstrating that certain modifications led to increased cytotoxicity and apoptosis induction .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of piperazine derivatives, finding significant activity against Gram-positive and Gram-negative bacteria, which supports the potential use of these compounds as antibiotics .
  • Inflammation Models : In vivo studies using animal models showed that piperazine derivatives could reduce inflammation markers significantly, suggesting therapeutic potential in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate exhibit significant anticancer properties. For instance, quinazoline derivatives have been evaluated for their ability to inhibit tumor growth in various cancer models. A study demonstrated that certain analogs showed potent activity against human cancer cell lines, suggesting a potential role in cancer therapy .

Antiallergic Properties

Compounds derived from quinazoline structures have been tested for their antiallergic effects. In one study, a series of substituted quinazoline derivatives were evaluated in rat models for passive cutaneous anaphylaxis (PCA), revealing that modifications in the structure could enhance their potency against allergic reactions .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Research on related quinazoline derivatives has shown effectiveness against various bacterial strains, indicating that this compound could be explored further for its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported the synthesis and evaluation of several quinazoline derivatives, including those structurally similar to this compound. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, supporting the hypothesis that this compound could be a lead candidate for further development in cancer therapeutics .

Case Study 2: Antiallergic Activity

In another investigation, researchers synthesized various quinazoline derivatives and subjected them to PCA tests. The findings revealed that certain compounds exhibited significant reductions in allergic responses compared to controls, suggesting that this compound may possess similar antiallergic properties worth exploring .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anticancer ActivityPotent inhibition of tumor growth
Antiallergic PropertiesSignificant reduction in allergic reactions
Antimicrobial ActivityEffective against various bacterial strains

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazoline Derivatives

Quinazoline-based compounds are widely studied for their biological activities, including kinase inhibition and antimicrobial effects. The target compound’s sulfanylidene group distinguishes it from common quinazoline derivatives, which typically feature oxo or amino groups at position 2. For example:

  • 4-Oxo-2-thioxo-1,2-dihydroquinazolines : These analogs lack the piperazine-carboxylate side chain but share the sulfanylidene group, which enhances hydrogen-bonding interactions in enzyme binding .
  • Gefitinib (a quinazoline-based EGFR inhibitor): Substituted with anilino and morpholino groups instead of sulfanylidene and piperazine-carboxylate, highlighting divergent pharmacological targets .

Piperazine-Carboxylate Derivatives

Piperazine derivatives are common in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetics. Key analogs include:

Ethyl 4-[2-(4-methylsulfonylphenyl)-2-oxoethyl]piperazine-1-carboxylate
  • Structural differences : Replaces the quinazoline core with a methylsulfonylphenyl group.
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
  • Structural differences: Features an ethanone linker instead of the quinazoline-carbonyl group.

Chlorophenyl-Substituted Compounds

The 2-chlorobenzyl group is a common substituent in bioactive molecules. Comparisons include:

  • Clozapine (an antipsychotic drug) : Contains a chlorophenyl group but uses a tricyclic dibenzodiazepine core instead of quinazoline.
  • Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate: Shares the chlorophenyl and piperazine-carboxylate groups but incorporates a propenoyl-benzamide chain, suggesting divergent reactivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications
Target Compound Quinazoline 2-Chlorobenzyl, sulfanylidene, piperazine-carboxylate ~529.98 (estimated) Sulfanylidene enhances redox activity; piperazine improves solubility Kinase inhibition, antimicrobial agents (hypothetical)
Ethyl 4-[2-(4-methylsulfonylphenyl)-2-oxoethyl]piperazine-1-carboxylate Piperazine Methylsulfonylphenyl, ethanone 398.42 Sulfonyl group increases polarity Not reported (structural analog)
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Piperazine 2-Chlorophenyl, ethanone 252.72 Simplified structure with chlorophenyl motif Anticancer, antimicrobial

Research Findings and Limitations

Structure-Activity Relationship (SAR)

  • Sulfanylidene vs. Oxo Groups : Sulfanylidene may enhance electron-withdrawing effects, stabilizing the quinazoline ring and influencing binding to biological targets.
  • Piperazine-Carboxylate : The ethyl carboxylate group likely improves bioavailability by increasing solubility, a feature shared with FDA-approved drugs like ciprofloxacin .

Crystallographic and Computational Data

  • Tools like Mercury CSD and SHELXL could resolve this gap.
  • Computational modeling : Molecular docking studies could predict interactions with kinases or microbial enzymes, leveraging the sulfanylidene group’s electronic profile .

Q & A

Q. What crystallographic methods are recommended for determining the crystal structure of this compound?

The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) with the SHELX suite for refinement. SHELXL is optimal for small-molecule refinement, while SHELXD/SHELXS assist in phase determination. For visualization and packing analysis, Mercury CSD provides tools to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and void spaces . Validation of the refined structure should follow PLATON/CHECKCIF protocols to identify symmetry or displacement parameter errors .

Q. How can synthetic routes for this quinazoline-piperazine hybrid be designed?

A modular approach is recommended:

  • Quinazoline Core : Synthesize via cyclocondensation of anthranilic acid derivatives with thiourea, followed by oxidation to introduce the 4-oxo-2-sulfanylidene moiety (analogous to ).
  • Piperazine Linkage : Use Pd-catalyzed coupling or nucleophilic substitution to attach the ethyl piperazine-1-carboxylate group. For reductive steps, consider formic acid derivatives as CO surrogates to minimize hazardous reagents . Purification can involve column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and piperazine conformational flexibility. Compare experimental shifts with DFT-calculated values (e.g., Gaussian/B3LYP) to resolve ambiguities .
  • MS : High-resolution ESI-MS for molecular ion verification.
  • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches.

Advanced Research Questions

Q. How can conformational analysis of the piperazine ring inform stability and reactivity?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Use Mercury CSD to compare torsion angles (θ) and puckering amplitudes (q) with similar piperazine derivatives in the Cambridge Structural Database. For example, a q₂ > 0.5 Å indicates significant chair distortion, which may influence hydrogen-bonding networks . Molecular dynamics simulations (AMBER/CHARMM) can further predict dominant conformers in solution.

Q. How to address contradictions between experimental and computational spectroscopic data?

  • Step 1 : Verify experimental conditions (e.g., solvent effects on NMR shifts).
  • Step 2 : Re-optimize DFT calculations using implicit solvent models (e.g., PCM for DMSO).
  • Step 3 : Cross-validate with solid-state IR/Raman data to rule out polymorphism-induced discrepancies .

Q. What strategies optimize catalytic efficiency in the synthesis of this compound?

  • DoE (Design of Experiments) : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (Xantphos, BINAP) to identify optimal turnover numbers.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • In Situ Monitoring : Use ReactIR to track reaction progress and identify rate-limiting steps .

Data Analysis and Validation

Q. How to resolve ambiguities in crystallographic thermal displacement parameters (ADPs)?

  • Rigid-Body Refinement : Apply TLS (Translation-Libration-Screw) models in SHELXL to separate molecular motion from static disorder .
  • Validation Tools : Use PLATON ’s ADDSYM to check for missed symmetry and TWINLAW to detect twinning .

Q. What computational methods predict intermolecular interaction motifs in the crystal lattice?

  • Hirshfeld Surface Analysis : Generate via CrystalExplorer to map close contacts (e.g., C–H···O, S···π).
  • Packing Similarity : Use Mercury’s Materials Module to compare with structurally analogous compounds in the CSD .

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